[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride
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Overview
Description
[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through a methanamine group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxybenzaldehyde and benzylamine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired [4-(4-Methoxyphenyl)phenyl]methanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines.
Major Products:
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is utilized in biochemical assays to study enzyme interactions and receptor binding.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Material Science: The compound is employed in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which [4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The methoxy group and the amine functionality play crucial roles in binding to receptors or enzymes, leading to modulation of their activity. The compound may influence various signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
[4-(4-Methoxyphenyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[4-(4-Methoxyphenyl)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness:
Structural Features: The presence of both methoxy and amine groups in [4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride provides unique reactivity and binding properties.
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12;/h2-9H,10,15H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPUDZBHVGASFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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